6,7-dihydro-5H-dibenzo[c,e]azepin-5-one

Catalog No.
S5949676
CAS No.
M.F
C14H11NO
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-dihydro-5H-dibenzo[c,e]azepin-5-one

Product Name

6,7-dihydro-5H-dibenzo[c,e]azepin-5-one

IUPAC Name

6,7-dihydrobenzo[d][2]benzazepin-5-one

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C14H11NO/c16-14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15-14/h1-8H,9H2,(H,15,16)

InChI Key

HBJCSIUTZKXSKB-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=CC=CC=C3C(=O)N1

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3C(=O)N1

The exact mass of the compound 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one is 209.084063974 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6,7-Dihydro-5H-dibenzo[c,e]azepin-5-one is a heterocyclic compound belonging to the dibenzazepine family. It features a unique structure characterized by a seven-membered nitrogen-containing ring fused with two benzene rings, specifically located at the 5-position of the azepine ring. This compound is denoted by the chemical formula C14H13NC_{14}H_{13}N and has a molecular weight of approximately 209.26 g/mol. The compound's structure contributes to its interesting chemical properties and potential biological activities, making it a subject of research in medicinal chemistry and materials science .

, including:

  • Reduction: The compound can be reduced using lithium aluminium hydride, leading to different derivatives.
  • Oxidation: Oxidative reactions can modify its structure, resulting in new compounds with potential pharmacological activities.
  • Substitution: Substitution reactions, particularly at the nitrogen atom, allow for the introduction of various functional groups, yielding diverse derivatives.

Common reagents used in these reactions include lithium aluminium hydride for reduction, potassium permanganate for oxidation, and alkyl halides or acyl chlorides for substitution reactions .

Research indicates that 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one and its derivatives exhibit potential pharmacological activities. Notably, some derivatives have shown sympatholytic and α-adrenoblocking actions. These properties suggest that the compound may play a role in modulating cardiovascular functions and could be explored further for therapeutic applications in treating conditions such as hypertension or anxiety disorders .

Several synthetic routes have been developed to produce 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one:

  • Reductive Cyclization: A common method involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate using hydrogen over Raney nickel as a catalyst. This process yields 6,7-dihydro-5H-dibenzo[c,e]azepin-7-one, which is subsequently reduced with lithium aluminium hydride to obtain the desired compound .
  • Palladium-Catalyzed Ullmann Reaction: Another method includes a palladium-catalyzed Ullmann reaction that facilitates the formation of dibenzazepines from aryl halides and amines .
  • Photochemical Synthesis: Photochemical methods have also been explored for synthesizing this compound and related derivatives .

These methods highlight the versatility in synthesizing 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one but also indicate challenges such as low yields and complex reaction conditions.

The unique structural characteristics of 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one make it suitable for various applications:

  • Medicinal Chemistry: Its derivatives are being studied for potential therapeutic effects, particularly in cardiovascular and neurological contexts.
  • Materials Science: The compound's electronic properties make it a candidate for developing new materials with specific functionalities.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and drug discovery processes .

Studies on the interactions of 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one with biological systems are ongoing. Initial findings suggest that its derivatives may interact with adrenergic receptors, indicating potential applications in treating cardiovascular diseases. Further research is needed to elucidate the specific mechanisms of action and therapeutic potentials of these interactions .

Several compounds share structural similarities with 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one:

Compound NameStructural FeaturesUnique Aspects
5H-Dibenz[b,f]azepineContains similar dibenzazepine frameworkDifferent nitrogen positioning leading to varied properties
10,11-Dihydro-5H-dibenz[b,f]azepineSimilar fused ring systemStudied for distinct pharmacological properties

The uniqueness of 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one lies in its specific ring structure and the potential for diverse substitutions at various positions on the molecule. This allows for a wide range of derivatives with differing chemical and pharmacological properties .

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

209.084063974 g/mol

Monoisotopic Mass

209.084063974 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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